

Application Notes and Protocols: Furowanin A in Disease Models

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Crucial Information Regarding **Furowanin A** Research:

Substantial portions of the research investigating the therapeutic potential of **Furowanin A** have been retracted. Specifically, the following key publications are affected:

- "Furowanin A Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma"
- "Furowanin A-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer"[1][2]

The reasons for these retractions are not detailed in the available abstracts. Consequently, the findings, data, and conclusions from these studies should be interpreted with extreme caution. The information presented in these application notes is for informational purposes only and is derived from these and other available resources. Independent verification of all findings is essential before considering any research or development based on this compound.

Introduction

Furowanin A is a flavonoid compound isolated from the medicinal plant Millettia pachycarpa Benth[3]. Flavonoids are a class of natural products known for a wide range of biological



activities. Research, albeit some of which has been retracted, has suggested that **Furowanin A** may possess anti-cancer properties by influencing cell proliferation, apoptosis, and metastasis. This document provides a summary of the reported applications of **Furowanin A** in disease models, with a strong emphasis on the preliminary and, in some cases, discredited nature of the findings.

Disease Models and Proposed Mechanisms of Action

The primary application of **Furowanin A** described in the scientific literature is in cancer models, specifically osteosarcoma and colorectal cancer.

Cancer

- Osteosarcoma (Retracted Data): Furowanin A was reported to have antiproliferative and pro-apoptotic effects on osteosarcoma cells. The proposed mechanism was the downregulation of Sphingosine Kinase 1 (SphK1), a key enzyme in sphingolipid metabolism known to be overexpressed in various cancers[4][5].
- Colorectal Cancer (Retracted and Non-Retracted Data):
 - One retracted study suggested that Furowanin A suppressed proliferation, induced apoptosis, and promoted autophagy in colorectal cancer cells by inactivating the STAT3/Mcl-1 signaling axis[1].
 - A separate, non-retracted study, identified Profilin 1 (Pfn1) as a primary target of
 Furowanin A in colorectal cancer. Upregulation of Pfn1 by Furowanin A was associated with anti-proliferative, pro-apoptotic, and anti-metastatic effects[3].

Quantitative Data Summary

The following tables summarize the quantitative data as reported in the available literature. It is imperative to reiterate that the data from the osteosarcoma and the STAT3-related colorectal cancer studies are from retracted publications and should be viewed as unreliable.



Table 1: In Vitro Efficacy of Furowanin A (Retracted and

Non-Retracted Data)

Cell Line	Cancer Type	Assay	Reported Effect	Concentrati on/IC50	Reference
Osteosarcom a Cells	Osteosarcom a	CCK-8	Dose- dependent decrease in cell viability	Data not available in abstract	[4] (Retracted)
Colorectal Cancer Cells	Colorectal Cancer	CCK-8	Suppression of proliferation	Data not available in abstract	[1] (Retracted)
Colorectal Cancer Cells	Colorectal Cancer	CCK-8	Anti- proliferative	Data not available in abstract	[3]

Note: Specific IC50 values were not available in the abstracts of the primary papers. This highlights a significant gap in the publicly accessible data.

Table 2: In Vivo Efficacy of Furowanin A in Xenograft

Models (Retracted and Non-Retracted Data)

Animal Model	Cancer Type	Treatment	Reported Outcome	Reference
Murine Xenograft	Osteosarcoma	Furowanin A	Inhibition of tumor growth	[6] (Retracted)
Murine Xenograft	Colorectal Cancer	Furowanin A	Suppression of tumor growth and pulmonary metastasis	[3]

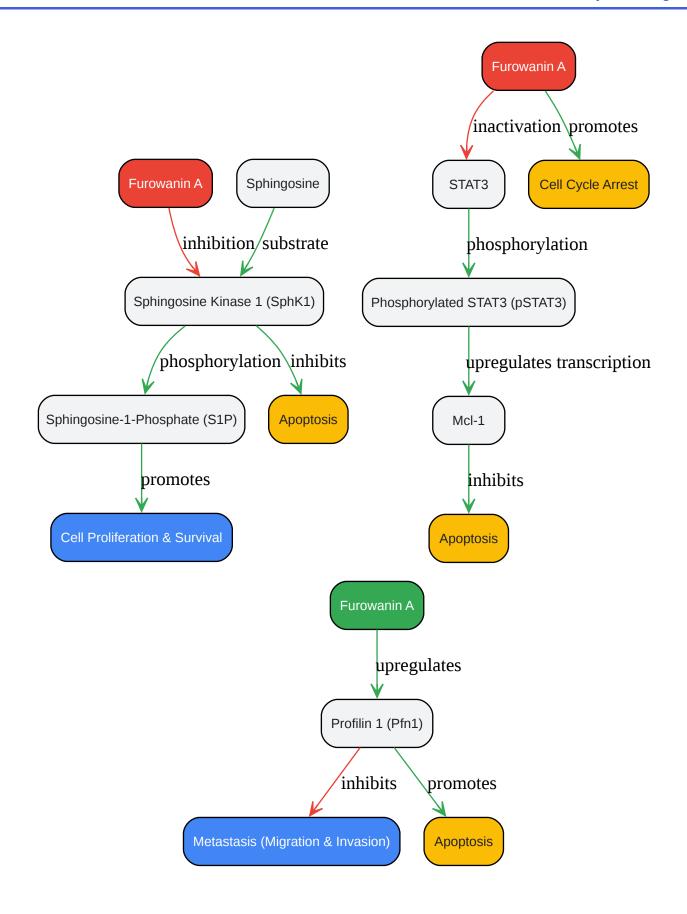
Signaling Pathways



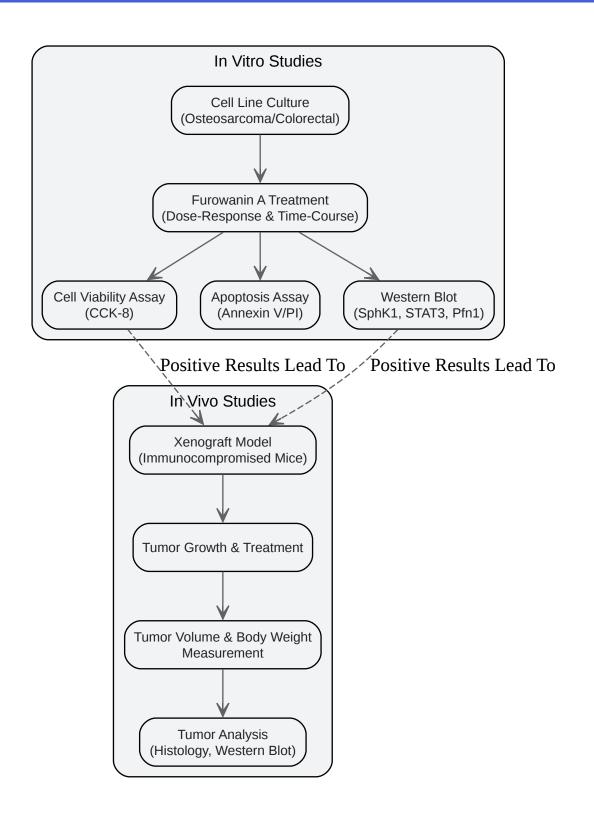
Sphingosine Kinase 1 (SphK1) Pathway in Osteosarcoma (Based on Retracted Data)

Furowanin A was proposed to inhibit SphK1, leading to a decrease in the pro-survival lipid sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic lipids ceramide and sphingosine. This shift in the sphingolipid rheostat was suggested to be the mechanism behind its anti-cancer effects in osteosarcoma.









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